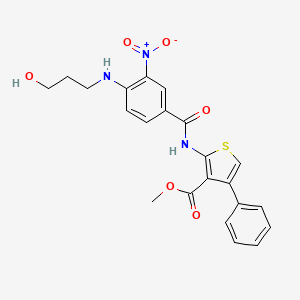

2-(4-((3-羟基丙基)氨基)-3-硝基苯甲酰胺)-4-苯硫代吩-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

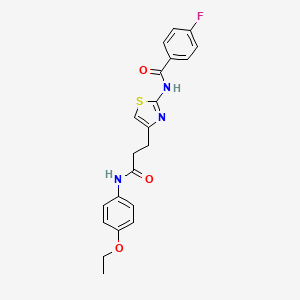

The compound of interest, Methyl 2-(4-((3-hydroxypropyl)amino)-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups such as an amide, nitro group, and a thiophene ring. While the specific compound is not directly mentioned in the provided papers, insights into its synthesis, structure, and reactivity can be inferred from related compounds and reactions described in the literature.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of C-C bonds, functional group transformations, and cyclization reactions. For example, the SRN1 reaction is used to link 2-hydroxybenzyl alcohols with 2-nitropropane anions, followed by catalytic hydrogenation to yield amines . Similarly, Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes can be transformed into various heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallographic methods, as seen in the determination of the crystal structure of a complex nitrophenyl cyclopentadiene derivative . Such studies provide valuable information about the arrangement of atoms, intramolecular interactions, and the overall geometry of the molecule, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, nitration reactions of methyl hydroxythiophene carboxylates lead to products that can undergo further chemical transformations . The presence of a nitro group and an amine in the compound of interest suggests that it may participate in similar reactions, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related molecules. For example, the solubility, melting point, and reactivity can be affected by the presence of electron-withdrawing or electron-donating groups, as well as the molecule's ability to form hydrogen bonds . The steric effects of substituents on the thiophene ring can also influence these properties, as seen in the synthesis and characterization of various substituted thiophenes .

科学研究应用

硝化和衍生物合成

涉及硫代吩羧酸酯的硝化过程,例如与所讨论的化学结构相关的那些,已因其生成新化合物的潜力而受到研究。例如,Barker 等人。(2001) 探索了 3-羟基硫代吩-2-羧酸甲酯的硝化,导致促进噻吩[3,4-b][1,4]恶嗪环系统制备的产品,证明了该化合物在合成新型杂环结构中的多功能性 Barker, J. M., Huddleston, P., Wood, M., & Burkitt, Simon A. (2001). 化学研究杂志.

氨基乙酸官能化化合物

对与所讨论化合物具有官能团相似性的氨基乙酸官能化化合物进行的研究强调了它们在抗癌药物开发中的应用。Basu Baul 等人。(2009) 合成了氨基乙酸官能化的席夫碱基有机锡 (IV) 配合物,并评估了它们对各种人肿瘤细胞系的细胞毒性,表明了潜在的药用应用 Basu Baul, T. S., Basu, Smita, Vos, D., & Linden, A. (2009). 新药研究.

催化和不对称合成

Ruiz-Olalla 等人探索了硫代吩羧酸酯衍生物在催化中的应用。(2015),他们通过不对称环加成反应开发了均手性的 4-氨基吡咯烷-2-羧酸甲酯。这些化合物类似于所讨论的化合物,被用于催化酮与硝基烯的不对称迈克尔加成,证明了该化合物在不对称合成中的用途 Ruiz-Olalla, Andrea, Retamosa, M. G., & Cossío, F. (2015). 有机化学杂志.

聚合物合成和表征

该化学结构的相关性延伸到聚合物科学,其中已合成了新型芳香聚酰亚胺。Butt 等人。(2005) 合成了新的二胺,并用包括与目标化合物相关的结构在内的各种二酐对其进行聚合,从而得到具有理想溶解性和热性能的聚合物 Butt, M., Akhtar, Zareen, Zafar-uz-Zaman, M., & Munir, A. (2005). 欧洲聚合物杂志.

材料科学中的光学性质

对材料光学性质的研究也利用了与所讨论化合物相似的化合物。Takagi 等人。(2013) 通过亚烷基间隔基在酰胺氮原子上带有寡硫代吩的合成聚(对苯甲酰胺),揭示了寡硫代吩生色团之间的 π-堆积相互作用及其对聚合物光学性质的影响 Takagi, Koji, Nobuke, Katsuya, Nishikawa, Yuma, & Yamakado, R. (2013). 聚合物杂志.

属性

IUPAC Name |

methyl 2-[[4-(3-hydroxypropylamino)-3-nitrobenzoyl]amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S/c1-31-22(28)19-16(14-6-3-2-4-7-14)13-32-21(19)24-20(27)15-8-9-17(23-10-5-11-26)18(12-15)25(29)30/h2-4,6-9,12-13,23,26H,5,10-11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRYOIZMASJWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)NCCCO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-((3-hydroxypropyl)amino)-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)

![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)

![N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2517795.png)

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)

![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)